4-Amino-6-(3-thienyl)pyrimidine
Overview
Description
“4-Amino-6-(3-thienyl)pyrimidine” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods . One such method involves the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . Another method involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 4-Aminopyrimidine, a related compound, is available as a 2D Mol file .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine with 4,6-dihydroxy-pyrimidine using a multi-step synthesis process has been reported .Scientific Research Applications
Antitumor Applications
4-Amino-6-(3-thienyl)pyrimidine derivatives have been explored for their antitumor properties. For instance, novel series of thieno[2,3-d]pyrimidine antifolate inhibitors have been synthesized, showing selective inhibition of purine biosynthesis with specificity for high-affinity folate receptors over other cellular entry mechanisms. These compounds demonstrate potent growth inhibition of tumor cells expressing folate receptors, indicating a unique mechanistic feature distinct from other known antifolates (Deng et al., 2009). Additionally, derivatives with substituted thieno[2,3-d]pyrimidine moieties have shown promising radioprotective and antitumor activities, further emphasizing their potential in cancer therapy applications (Alqasoumi et al., 2009).
Antimicrobial Activity
The antimicrobial potential of thieno[2,3-d]pyrimidine derivatives has been investigated, with some compounds exhibiting remarkable activity against fungi, bacteria, and inflammation. The synthesis of new thieno[2,3-d]pyrimidine derivatives and their evaluation as antimicrobial and anti-inflammatory agents highlight the compound's versatility in addressing various microbial threats and inflammatory conditions (Tolba et al., 2018).
Synthetic Applications
In synthetic chemistry, thieno[2,3-d]pyrimidine derivatives are pivotal intermediates for the development of diverse bioactive compounds. For instance, a convenient strategy for the annulation of pyrimidines to thiophenes via a one-pot multistep cascade reaction has been developed, allowing for the efficient synthesis of a variety of thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives with high yields (Pokhodylo et al., 2015).
Future Directions
Research developments suggest that pyrimidines have potential for further exploration due to their wide range of pharmacological effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
6-thiophen-3-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSQICCDZJWJOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(3-thienyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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